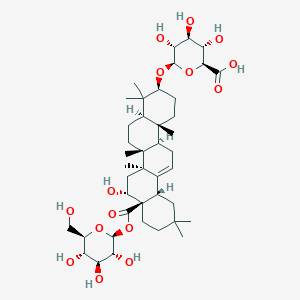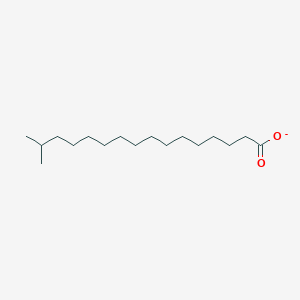
15-Methylpalmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoheptadecanoate is a methyl-branched fatty acid anion that is the conjugate base of isoheptadecanoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a long-chain fatty acid anion, a methyl-branched fatty acid anion, a saturated fatty acid anion and a fatty acid anion 17:0. It is a conjugate base of an isoheptadecanoic acid.
Aplicaciones Científicas De Investigación
Nitrogen Cycling in Ecosystems :
- Robinson (2001) discussed the use of natural abundances of the rare stable isotope of nitrogen, 15N, in research on nitrogen cycling in organisms and ecosystems. This approach integrates nitrogen cycle processes via isotope fractionations and mixing of various nitrogen-containing pools, which could be relevant when considering the behavior of compounds like 15-Methylpalmitate in biological systems (Robinson, 2001).
High-Temperature Thermosetting Polyimide Oligomers :
- Harvey et al. (2017) synthesized a high-temperature thermosetting polyimide oligomer as a non-toxic alternative to PMR-15, which might provide insights into the synthesis and potential applications of various organic compounds, possibly including 15-Methylpalmitate (Harvey et al., 2017).
Doubly Bonded Systems between Heavier Group 15 Elements :
- Sasamori & Tokitoh (2002) and (2008) explored the synthesis and properties of doubly bonded systems between heavier Group 15 elements, which might offer insights into the chemical behavior and potential applications of various molecular structures, including potentially 15-Methylpalmitate (Sasamori & Tokitoh, 2002) and (Sasamori & Tokitoh, 2008).
Spectroscopic Techniques in Biological Macromolecules :
- Würtz et al. (2007) described a time-shared approach for simultaneous detection of amide 15N, 1H, and methyl 13C, 1H correlations, which could be relevant in studying the structure and interactions of complex organic molecules, potentially including compounds like 15-Methylpalmitate (Würtz et al., 2007).
The studies mentioned above provide insights into the broader chemical and ecological context in which a compound like 15-Methylpalmitate might be studied or utilized, although they do not directly discuss 15-Methylpalmitate itself. Further research would be required to find more specific applications and characteristics of 15-Methylpalmitate.
Scientific Research Applications of 15-Methylpalmitate
Synthesis and Characterization in Material Chemistry
- Doubly Bonded Systems Between Heavier Group 15 Elements: Research on kinetically stabilized double-bond compounds between heavier Group 15 elements, like distibene and dibismuthene, is significant in material chemistry. These compounds exhibit stability when protected by bulky substituents, contributing to the understanding of fundamental and material chemistry (Sasamori & Tokitoh, 2002).
Nitrogen Cycle in Ecology
- δ15N as an Integrator of the Nitrogen Cycle: The use of 15N natural abundances aids in the research of nitrogen cycling in organisms and ecosystems, integrating N cycle processes via isotope fractionations and mixing of various N-containing pools. This approach, however, still requires technical and conceptual advancements for routine use in ecological studies (Robinson, 2001).
Development of Safer Aerospace Materials
- High-Temperature Thermosetting Polyimide Oligomer Derived from Non-Toxic Compound: Research into developing safer alternatives for aerospace applications involves the synthesis of thermosetting polyimide oligomers like PMR-PCy from less toxic compounds, showing promise for replacing hazardous materials in various aerospace applications (Harvey et al., 2017).
Chemical Shift and Spin-Spin Coupling in Gaseous 15N-enriched Methylamine
- 15N, 13C, and 1H Nuclear Magnetic Shielding in Methylamine: Investigations into the nuclear magnetic resonance (NMR) spectral parameters of 15N-enriched methylamine provide insights into the chemical shifts and spin-spin coupling constants, which are crucial for understanding molecular interactions in gaseous solvents (Wielogórska et al., 2004).
Synthesis of Long-Chain Iso-Fatty Acids
- Gram-Scale Synthesis of Terminally-branched Iso-Fatty Acids: Research into the synthesis of iso-fatty acids opens up potential applications in the production of natural products and highlights the synthetic potential of various iso-fatty acids and intermediates (Richardson & Williams, 2013).
Chromosome 15 Anomalies and Prader-Willi Syndrome
- Cytogenetic Analysis of Chromosome 15 in Prader-Willi Syndrome: Understanding the unique cytogenetic characteristics of chromosome 15, particularly in relation to Prader-Willi syndrome, contributes significantly to genetic research and the understanding of chromosome behavior and abnormalities (Mattei et al., 2004).
Catalytic Behavior in Esterification Processes
- Sulfated Zirconia Supported on SBA-15 as Catalyst: Research into the catalytic behavior of SBA-15 supported sulfated zirconia in glycerol esterification with palmitic acid provides insights into catalytic conversions and yield improvements in chemical processes (Yusoff & Abdullah, 2016).
Propiedades
Fórmula molecular |
C17H33O2- |
|---|---|
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
15-methylhexadecanoate |
InChI |
InChI=1S/C17H34O2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17(18)19/h16H,3-15H2,1-2H3,(H,18,19)/p-1 |
Clave InChI |
IIUXHTGBZYEGHI-UHFFFAOYSA-M |
SMILES |
CC(C)CCCCCCCCCCCCCC(=O)[O-] |
SMILES canónico |
CC(C)CCCCCCCCCCCCCC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



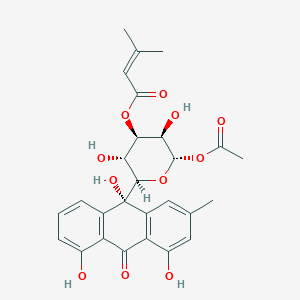
![(4,6-Dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone](/img/structure/B1255349.png)
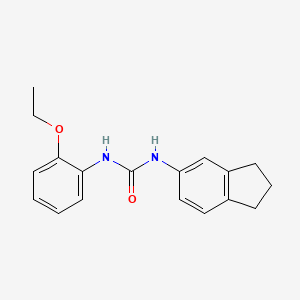
![[3-methyl-4-(3-methylphenyl)-1-piperazinyl]-[1-(7,8,9,10-tetrahydro-6H-purino[9,8-a]azepin-4-yl)-4-piperidinyl]methanone](/img/structure/B1255353.png)
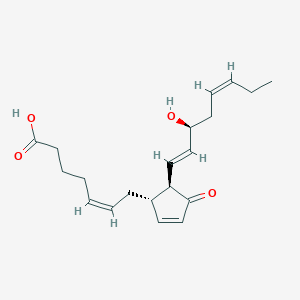
![[(1S,2S,8R,11S,13S,15S)-15-[(1S,4R,8aS)-4-acetyloxy-1-formyl-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl]-11-hydroxy-2,6,6-trimethyl-12,14,16-trioxatetracyclo[8.6.0.01,13.02,7]hexadec-9-en-8-yl] acetate](/img/structure/B1255356.png)
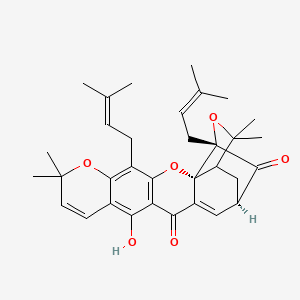
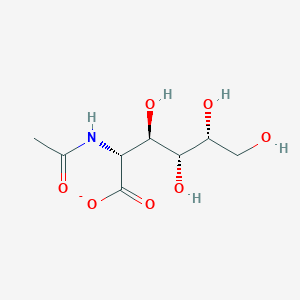
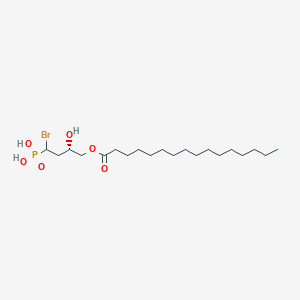
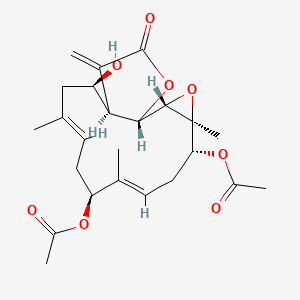
![(2E)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid](/img/structure/B1255366.png)
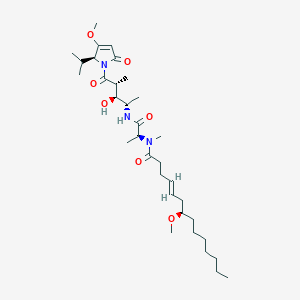
![2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B1255369.png)
